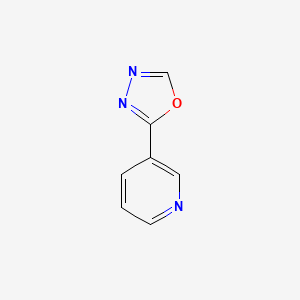

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTRMACWCCVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984428 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-95-5 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yl 1,3,4 Oxadiazole and Its Derivatives

Classical Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Core Formation

The formation of the 1,3,4-oxadiazole ring is most traditionally achieved through the cyclization of linear precursors. These methods have been widely used due to their reliability and the accessibility of starting materials.

Acid Hydrazide Condensation Pathways

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the condensation of acid hydrazides with various reagents. nih.govnih.govresearchgate.net The most common pathway involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, such as an acid chloride, to form a 1,2-diacylhydrazine intermediate. nih.govresearchgate.net This intermediate is then subjected to dehydrative cyclization to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

In the context of 2-(pyridin-3-yl)-1,3,4-oxadiazole (B97794), nicotinic hydrazide (the acid hydrazide of nicotinic acid) serves as a key starting material. researchgate.net This can be reacted with a suitable carboxylic acid or acyl chloride under conditions that promote the formation of the diacylhydrazine, which is subsequently cyclized. researchgate.net Another variation involves the reaction of acid hydrazides with orthoesters, such as triethyl orthoformate, to generate monosubstituted 1,3,4-oxadiazoles. researchgate.net

Furthermore, oxidative cyclization of acyl hydrazones, formed by the condensation of acid hydrazides with aldehydes, presents another route to the 1,3,4-oxadiazole ring. nih.gov For instance, the reaction of nicotinic hydrazide with a substituted benzaldehyde (B42025) yields a hydrazone, which can then be cyclized to the corresponding 2-(pyridin-3-yl)-5-aryl-1,3,4-oxadiazole using an oxidizing agent like lead oxide. researchgate.net

Dehydrating Agent-Mediated Cyclodehydration

The critical step in many classical syntheses of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines or other suitable precursors. nih.govnih.govresearchgate.net This transformation is typically facilitated by a variety of dehydrating agents.

Commonly employed reagents for this purpose include:

Polyphosphoric Acid (PPA) : PPA is a powerful dehydrating agent that has been extensively used in the synthesis of poly(1,3,4-oxadiazole)s and other oxadiazole derivatives. researchgate.netresearchgate.net It facilitates the polycondensation of dicarboxylic acids with hydrazine (B178648) sulfate (B86663) at elevated temperatures (up to 180°C) to form the oxadiazole rings within a polymer chain. researchgate.netgoogle.com The synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully achieved by reacting p-toluic hydrazide and glycine (B1666218) using PPA. researchgate.net

Phosphoryl Chloride (POCl₃) : This is another widely used and efficient reagent for the cyclization of hydrazide molecules with substituted acids. nih.govedu.krd The reaction is often carried out using POCl₃ as both the reagent and the solvent, leading to excellent yields and shorter reaction times. nih.govjchemrev.com It is a common choice for the cyclization of diacylhydrazines. researchgate.net

Other Dehydrating Agents : A range of other reagents can also effect this transformation, including thionyl chloride, phosphorus pentoxide, and triflic anhydride. nih.govresearchgate.netnih.gov The choice of reagent can be influenced by the specific substrate and desired reaction conditions.

The general mechanism involves the activation of the carbonyl oxygen by the dehydrating agent, followed by intramolecular nucleophilic attack by the second nitrogen atom of the hydrazide moiety, and subsequent elimination of water to form the stable aromatic oxadiazole ring.

Advanced Synthetic Approaches for Functionalized Analogues

To access more complex and functionally diverse derivatives of this compound, a number of advanced synthetic methods have been developed. These approaches often offer milder reaction conditions, greater functional group tolerance, and the ability to introduce a wider range of substituents.

Metal-Assisted Catalysis

Metal catalysts have proven to be powerful tools in the synthesis of functionalized heterocyclic compounds, including 1,3,4-oxadiazoles.

Mn(II) Assisted Synthesis : Manganese(II) acetate (B1210297) has been utilized to catalyze the cyclization of a thiosemicarbazide (B42300) derivative to form N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine. researchgate.net This method provides a route to amino-substituted oxadiazoles. Manganese(II) has also been explored as a catalyst in microwave-assisted alcohol dehydrogenation reactions. eurekaselect.com

Palladium-Catalyzed Reactions for Related Compounds : While not directly applied to this compound in the provided sources, palladium-catalyzed cross-coupling reactions are a significant strategy for functionalizing related oxadiazole systems. nih.gov For example, Suzuki cross-coupling reactions have been employed to synthesize novel quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov This involves coupling a halogenated oxadiazole derivative with a boronic acid or ester in the presence of a palladium catalyst. nih.govresearchgate.net This methodology highlights the potential for late-stage functionalization of a pre-formed this compound scaffold bearing a suitable handle for cross-coupling. Additionally, palladium-catalyzed oxidative carbonylation of hydrazides has been developed as a method to form 1,3,4-oxadiazol-2(3H)-ones. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govmdpi.com

The synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved using microwave-assisted methods. For instance, 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have been synthesized from isoniazid (B1672263) and aromatic aldehydes under microwave irradiation. nih.gov Another protocol involves the reaction of carboxylic acid derivatives with phosphorus oxychloride in a microwave oven for a short duration, eliminating the need for organic solvents. mdpi.com One-pot, multi-component syntheses of substituted 2-amino-5-aryl-1,3,4-oxadiazoles have also been developed under solvent-free microwave conditions. advion.com These examples demonstrate the potential for rapid and efficient synthesis of this compound and its analogues using this technology.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nlacs.org

Mannich Reaction Derivatization

The Mannich reaction is a three-component condensation that provides an effective route to N-substituted derivatives of heterocyclic compounds. indexcopernicus.com For 1,3,4-oxadiazoles, this reaction typically involves an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. In the context of derivatives of this compound, the reaction is most commonly performed on the corresponding 1,3,4-oxadiazole-2-thione. This thione precursor possesses an acidic N-H proton within the heterocyclic ring, which is susceptible to aminomethylation.

The general reaction involves treating the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a suitable amine (primary aromatic amines, secondary amines like piperidine, or substituted piperazines) in a solvent such as ethanol (B145695) at room temperature or with gentle heating. nih.govtsijournals.comjlu.edu.cn This process yields the corresponding N-Mannich bases, where an aminomethyl group is attached to the nitrogen at position 3 of the oxadiazole ring. nih.govjlu.edu.cn

Research has shown this reaction to be highly regioselective, with substitution occurring on the nitrogen atom rather than the sulfur atom of the thione tautomer. tsijournals.com The resulting N-Mannich bases are of significant interest due to their diverse pharmacological potential. nih.govnih.gov

Table 1: Examples of Mannich Bases Derived from 1,3,4-Oxadiazole Scaffolds

| Starting Oxadiazole | Amine | Product | Reference |

|---|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.gov |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted piperazines | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Substituted aminopyrimidine | 3-(Pyrimidinylaminomethyl)-5-aryl-1,3,4-oxadiazole-2-thiones | jlu.edu.cn |

| 5-(Pyridothiazine-1,1-dioxide)-1,3,4-oxadiazole-2-thiol | Arylpiperazines | 3-(Arylpiperazin-1-ylmethyl)-5-(pyridothiazine-1,1-dioxide)-1,3,4-oxadiazole-2-thione | nih.gov |

Precursor Synthesis Strategies for Targeted Structural Variations

The synthesis of the this compound core and its precursors is fundamental for developing novel derivatives. The primary strategy involves the cyclization of nicotinic acid hydrazide (also known as isoniazid) or related pyridine-3-carboxylic acid derivatives. jchemrev.comnih.gov The choice of the cyclizing agent dictates the substituent at the 5-position of the resulting oxadiazole ring, allowing for targeted structural variations.

One of the most common and versatile methods is the reaction of an acid hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. tsijournals.comjchemrev.com When nicotinic acid hydrazide is used as the starting material, this reaction yields 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione. jchemrev.com This thione is a key precursor for further modifications, including the Mannich reaction as previously described.

Alternatively, to introduce different substituents at the 5-position, nicotinic acid hydrazide can be condensed with various aromatic or aliphatic carboxylic acids. This reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), which often serves as both the catalyst and the solvent. nih.gov This approach directly yields 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the pyridin-3-yl group and the other is derived from the carboxylic acid used. nih.gov

Another established method involves the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.comorganic-chemistry.org Acylhydrazones are prepared by condensing an acid hydrazide (e.g., nicotinic acid hydrazide) with an aldehyde. The subsequent cyclization can be promoted by various reagents, such as iodine in the presence of a base like potassium carbonate, to afford the 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.org

Table 2: Precursor Synthesis Strategies for 1,3,4-Oxadiazoles

| Pyridine-based Precursor | Co-reactant / Reagent | Cyclization Condition | Product Type | Reference |

|---|---|---|---|---|

| Nicotinic acid hydrazide | Carbon disulfide | Ethanolic KOH | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | jchemrev.com |

| Nicotinic acid hydrazide | Substituted carboxylic acids | POCl₃ | 2-(Pyridin-3-yl)-5-(substituted)-1,3,4-oxadiazole | nih.gov |

These synthetic strategies provide a robust toolbox for chemists to access a wide array of this compound derivatives, enabling the systematic exploration of their structure-activity relationships for various applications.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

The FTIR spectrum of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives reveals characteristic absorption bands that confirm the presence of key structural motifs. For instance, the C=N stretching vibration is typically observed in the range of 1544–1617 cm⁻¹. nih.gov In related 1,3,4-oxadiazole structures, the C-O-C stretching of the oxadiazole ring is identified, for example, at 1047.67 cm⁻¹. orientjchem.org The aromatic C-H stretching modes are generally found in the region of 3140–2849 cm⁻¹. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT) at the B3LYP/6-311+G**/LANL2DZ level, are often employed to predict and help assign the experimental IR and Raman spectra of pyridine (B92270) and its derivatives upon interaction with other molecules or surfaces. pku.edu.cn These computational studies aid in the precise assignment of vibrational bands to specific molecular motions.

A representative table of characteristic vibrational frequencies for related 1,3,4-oxadiazole derivatives is provided below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | 3059 - 3131 | orientjchem.org |

| C-H (Aromatic) | 3140 - 2849 | researchgate.net |

| C=O Stretch | 1727 | orientjchem.org |

| C=N Stretch | 1544 - 1617 | nih.gov |

| C-O-C (Oxadiazole) | 1047 | orientjchem.org |

| S-CH₂ | 2913 - 2937 | researchgate.net |

| C-Cl | 736 | researchgate.net |

High-Resolution Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are critical for determining the exact molecular formula of 2-(pyridin-3-yl)-1,3,4-oxadiazole (B97794).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for this compound (C₇H₅N₃O) is 147.043261791 Da. nih.gov HRMS analysis of synthesized derivatives consistently confirms their proposed structures by matching the experimentally found mass with the calculated mass. For example, a derivative with the formula C₂₃H₃₅N₃O₃ showed a calculated [M+H]⁺ of 402.2757 and an experimental value of 402.2755. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are compared with the theoretical percentages calculated from the proposed molecular formula. For this compound (C₇H₅N₃O), the theoretical elemental composition is approximately C 57.14%, H 3.43%, N 28.56%, and O 10.87%. Experimental data for related compounds show excellent agreement with calculated values, further validating their structures. For instance, a derivative with the formula C₁₄H₁₄N₄O₂ showed found percentages of C, 62.48; H, 6.99; N, 19.43; O, 11.10, which closely matched the calculated values of C, 62.52; H, 7.04; N, 19.47; O, 11.14. orientjchem.org

The combination of HRMS and elemental analysis provides definitive proof of the molecular formula of the synthesized compound.

| Analytical Technique | Parameter | Value | Reference |

| Molecular Formula | - | C₇H₅N₃O | nih.gov |

| Molecular Weight | - | 147.13 g/mol | nih.gov |

| HRMS (Calculated Exact Mass) | [M] | 147.043261791 Da | nih.gov |

| Elemental Analysis (Theoretical) | %C | 57.14 | - |

| Elemental Analysis (Theoretical) | %H | 3.43 | - |

| Elemental Analysis (Theoretical) | %N | 28.56 | - |

| Elemental Analysis (Theoretical) | %O | 10.87 | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions within the this compound molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic excitations from the ground state to higher energy states. 1,3,4-oxadiazole derivatives typically exhibit strong absorption peaks in the near-UV region. For example, a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives showed absorption maxima between 283 nm and 303 nm. researchgate.net The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. researchgate.net

Fluorescence Spectroscopy: This technique measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many 1,3,4-oxadiazole derivatives are known to be fluorescent. For instance, certain pyrazolo[1,5-a]pyridine-containing derivatives exhibit blue fluorescence in the range of 421–444 nm in dilute solutions. researchgate.net The fluorescence properties, including quantum yield, can be tuned by modifying the molecular structure. Some derivatives have been designed as fluorescent sensors, showing changes in emission intensity or wavelength in response to environmental factors like pH or the presence of metal ions. nih.govnih.gov For example, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative displays a pH-dependent fluorescence, with an emission band centered around 467 nm in acidic conditions that shifts to 508 nm as the pH increases. nih.gov

| Spectroscopic Technique | Parameter | Wavelength Range (nm) | Reference |

| UV-Vis Absorption | λ_max | 283 - 306 | mdpi.comresearchgate.net |

| Fluorescence Emission | λ_em | 421 - 508 | researchgate.netnih.gov |

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. For a derivative, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, SCXRD analysis revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net The crystal structure of another related compound, a pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole, was also determined to be monoclinic, with all aromatic rings being approximately coplanar, which allows for electronic conjugation. researchgate.net A recently synthesized pyridine-based 1,3,4-oxadiazole derivative with a meta-methyl substitution was also characterized by SCXRD to understand its crystal structure and intermolecular interactions. nih.gov These studies are crucial for understanding structure-property relationships.

A table summarizing crystallographic data for a related compound is shown below.

| Parameter | 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 4.7946(15) | researchgate.net |

| b (Å) | 13.775(4) | researchgate.net |

| c (Å) | 11.722(4) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 96.557(5) | researchgate.net |

| γ (°) | 90 | researchgate.net |

| V (ų) | 769.1(4) | researchgate.net |

| Z | 4 | researchgate.net |

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine unit cell parameters. While a specific PXRD pattern for this compound is not detailed in the provided context, the technique is widely used for the characterization of related oxadiazole complexes. epstem.netindexacademicdocs.orgerpublications.comepstem.net For example, the structures of various metal complexes of 1,3,4-oxadiazole derivatives have been investigated using PXRD to confirm their geometry, which is often found to be octahedral or tetrahedral. epstem.netindexacademicdocs.orgerpublications.comepstem.net This method is valuable for confirming the crystallinity and phase purity of synthesized materials.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

The thermal stability of a chemical compound is a critical parameter, providing insights into its behavior at elevated temperatures and its suitability for various applications. For heterocyclic compounds like this compound, thermal analysis techniques, particularly thermogravimetric analysis (TGA), are instrumental in determining their decomposition patterns and thermal endurance.

Detailed Research Findings

While specific thermogravimetric analysis data for this compound is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on related 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole ring is recognized for its inherent thermal stability. nih.govnih.govnih.gov This stability is attributed to its aromatic character and the resonance energy of the heterocyclic system, which is approximately 167.4 kJ/mol. nih.gov

Research on various 2,5-disubstituted 1,3,4-oxadiazoles has consistently demonstrated their robust nature under thermal stress. For instance, certain poly(1,3,4-oxadiazole-ether)s exhibit high thermo-oxidative stability, with a 5% weight loss not occurring until temperatures exceed 380°C. researchgate.net Similarly, some liquid crystalline compounds incorporating the 1,3,4-oxadiazole core have been shown to be thermally stable above 330°C in an inert atmosphere. researchgate.net

To illustrate the expected thermal properties based on related structures, the following interactive data table provides a hypothetical comparison.

| Compound | Decomposition Onset Temperature (°C) | Maximum Decomposition Temperature (°C) | Weight Loss (%) | Reference |

|---|---|---|---|---|

| Generic 2,5-diaryl-1,3,4-oxadiazole | ~350 - 400 | ~380 - 450 | >95 | researchgate.net |

| 1,3,4-oxadiazole with nitro substituent | ~200 - 250 | ~230 - 280 | Variable | orientjchem.org |

| Hypothetical: this compound | ~330 - 380 | ~360 - 420 | >95 | Inferred |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(Pyridin-3-yl)-1,3,4-oxadiazole (B97794), DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are critical in determining how a molecule interacts with other species.

An FMO analysis of this compound would reveal the regions of the molecule that are most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). In similar 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often distributed over the more electron-rich parts of the molecule, while the LUMO is typically localized on the electron-deficient heterocyclic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps characterize the chemical reactivity and is related to the molecule's optical properties. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives closely related to this compound, QSAR models have been successfully developed to predict their therapeutic potential.

A study on a series of 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues, which are structurally similar to the title compound, identified key molecular descriptors that govern their antimycobacterial activity. globalresearchonline.net Using stepwise multiple linear regression, a statistically significant QSAR model was developed, characterized by a high correlation coefficient (r = 0.904) and a cross-validated squared correlation coefficient (q² = 0.73). globalresearchonline.net

The model revealed that the following descriptors are crucial for the antimycobacterial activity of these compounds:

Thermodynamic Descriptors: Molar refractivity was found to play an important role, suggesting that the volume and polarizability of the molecule influence its interaction with biological targets. globalresearchonline.net

Principal Moment of Inertia: This descriptor's inclusion highlights the significance of the molecule's three-dimensional shape and mass distribution. globalresearchonline.net

These findings underscore that a combination of electronic, thermodynamic, and steric properties dictates the biological action of these pyridine-oxadiazole scaffolds. globalresearchonline.net Such models are valuable for the in-silico screening and design of new, more potent analogues prior to their synthesis. globalresearchonline.net Other QSAR studies on different 1,3,4-oxadiazole series have also confirmed the utility of this approach in identifying promising compounds and elucidating their mechanisms of action. benthamdirect.comnih.govmanipal.edu

Table 1: Statistical Parameters of a QSAR Model for Pyridin-4-yl-1,3,4-oxadiazole Analogues

| Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (r) | 0.904 | Indicates a strong correlation between predicted and observed activity. globalresearchonline.net |

| Cross-validated R² (q²) | 0.73 | Demonstrates good internal predictive power of the model. globalresearchonline.net |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it provides a detailed map of close contacts, which are fundamental to understanding the crystal's stability and packing. nih.gov While a specific Hirshfeld analysis for this compound is not available, studies on closely related structures containing pyridine (B92270) and heterocyclic moieties provide representative insights.

For instance, a Hirshfeld analysis performed on the crystal structure of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ²O,O′)thorate(IV), which contains a pyridinium (B92312) cation, reveals the nature and contribution of various non-covalent interactions. nih.gov The analysis quantifies the percentage contribution of each interaction type to the total Hirshfeld surface area.

The dominant interactions in the crystal packing of this related compound were found to be:

O···H/H···O contacts (55.2%): These are the most significant interactions, highlighting the crucial role of hydrogen bonding in the crystal structure. nih.gov

H···H contacts (11.2%): These represent a substantial portion of the surface, indicative of van der Waals forces. nih.gov

N···H/H···N contacts (10.4%): These hydrogen bonds further stabilize the crystal packing. nih.gov

These results demonstrate that hydrogen bonding and van der Waals forces are the primary drivers in the crystal packing of such molecules. nih.gov The red spots on the dnorm surface map correspond to the closest intermolecular contacts, visually confirming the hydrogen bonding interactions. nih.gov Similar patterns of interaction contributions are observed in other heterocyclic compounds, where H···H, H···C, and various heteroatom-hydrogen contacts collectively define the supramolecular architecture. gazi.edu.tr

Table 2: Percentage Contribution of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| O···H/H···O | 55.2 nih.gov |

| H···H | 11.2 nih.gov |

| N···H/H···N | 10.4 nih.gov |

| C···H/H···C | 7.5 nih.gov |

| C···O/O···C | 6.7 nih.gov |

| O···O | 3.3 nih.gov |

| C···N/N···C | 2.2 nih.gov |

| C···C | 1.8 nih.gov |

| N···N | 1.1 nih.gov |

| N···O/O···N | 0.6 nih.gov |

Data from a related pyridinium-containing crystal structure. nih.gov

Theoretical Prediction of Electronic and Optical Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the electronic and optical properties of molecules like this compound. These predictions are vital for applications in materials science, especially in the field of optoelectronics and nonlinear optics (NLO).

A combined experimental and theoretical study was conducted on a closely related derivative, 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa-4-Py) . researchgate.net This investigation focused on its second-order optical nonlinearity, a key property for NLO materials. The dynamic first hyperpolarizability (β), a measure of the NLO response, was measured using the hyper-Rayleigh scattering technique and modeled with DFT calculations. researchgate.net

The study reported a significant experimental dynamic first hyperpolarizability (βexp) of 173 × 10⁻³⁰ esu at a wavelength of 1064 nm for Oxa-4-Py. researchgate.net The static first hyperpolarizability (βexp at λ=0) was estimated to be 106 × 10⁻³⁰ esu. researchgate.net DFT calculations successfully confirmed the experimental trends, highlighting the molecule's potential for NLO applications. researchgate.net

Other theoretical studies on different 1,3,4-oxadiazole derivatives provide further insights into their electronic characteristics. For example, analysis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole showed strong absorption in the near-UV region and an experimental optical band gap of approximately 3.84 eV, indicating semiconductor properties. researchgate.net Theoretical calculations for this compound using the B3LYP functional method were in good agreement with experimental UV-Vis spectra and helped determine the HOMO-LUMO energy gap. researchgate.net Such studies consistently show that the 1,3,4-oxadiazole ring acts as an effective π-bridge in NLO-active organic molecules. researchgate.netresearchgate.net

Table 3: Predicted and Experimental Optical Properties of this compound Derivatives

| Property | Compound | Value | Method |

|---|---|---|---|

| Dynamic First Hyperpolarizability (βλ=1064) | 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | 173 × 10⁻³⁰ esu | Experimental (Hyper-Rayleigh Scattering) researchgate.net |

| Static First Hyperpolarizability (βλ=0) | 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | 106 × 10⁻³⁰ esu | Experimental (Two-level approximation) researchgate.net |

| Optical Band Gap (Eg) | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | ~3.84 eV | Experimental (UV-Vis) researchgate.net |

| Maximum Absorption (λmax) | 1,3,4-oxadiazole-imidazo[1,5-a]pyridine derivative | ~290 nm | Experimental (in Dichloromethane) researchgate.net |

Biological Activity Spectrum and Mechanistic Insights

Antimicrobial Efficacy Investigations

Derivatives of 2-(pyridin-3-yl)-1,3,4-oxadiazole (B97794) have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The structural modifications at various positions of the oxadiazole and pyridine (B92270) rings have been explored to optimize their antimicrobial potential.

Antibacterial Activity

The antibacterial effects of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacterial strains. These compounds often exhibit their antibacterial action through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis.

A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov For instance, certain derivatives incorporating a pyridine ring have shown promising activity against pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. capes.gov.br In some cases, the introduction of a pyridinium (B92312) group to the 2,5-substituted-1,3,4-oxadiazole scaffold resulted in compounds with better inhibitory activities than commercially available positive controls. capes.gov.br

Furthermore, research on trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives has revealed significant antibacterial activities. acs.org For example, one such derivative demonstrated potent in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, with half-maximal effective concentrations (EC50) of 26.2 and 10.11 μg/mL, respectively. acs.org Another derivative from the same series showed high efficacy against Xanthomonas oryzae pv. oryzae. acs.org

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the oxadiazole core has been shown to enhance antimicrobial effects. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Pyridinium-tailored 2,5-substituted-1,3,4-oxadiazole thioether/sulfoxide/sulfone derivatives | Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Xanthomonas axonopodis pv. citri | Good inhibition activities | capes.gov.br |

| Trifluoromethylpyridine 1,3,4-oxadiazole derivative 6a | Ralstonia solanacearum | EC50 = 26.2 µg/mL | acs.org |

| Trifluoromethylpyridine 1,3,4-oxadiazole derivative 6a | Xanthomonas axonopodis pv. citri | EC50 = 10.11 µg/mL | acs.org |

| Trifluoromethylpyridine 1,3,4-oxadiazole derivative 6q | Xanthomonas oryzae pv. oryzae | High inhibitory activity | acs.org |

| 2-amino-1,3,4-oxadiazole derivative with a quinoline (B57606) and pyridine moiety | Clostridium tetani, Bacillus subtilis, Salmonella typhi, Escherichia coli | Strong to moderate effect | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have been investigated for their efficacy against various fungal pathogens. The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections.

Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with significant antifungal activity. nih.govmdpi.comfrontiersin.orgfrontiersin.orgijmspr.in For example, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, which are potential thioredoxin reductase inhibitors, were found to be effective against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds demonstrated a fungistatic profile and were shown to reduce the fungal burden in a murine model of systemic candidiasis. frontiersin.org

In another study, a series of 1,3,4-oxadiazole-based heterocyclic analogs were synthesized and evaluated for their in-vitro antifungal activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov Several of these compounds exhibited potent activity with a MIC of 200 µg/ml and excellent zones of inhibition. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of fungal enzymes like CYP51. nih.gov

Furthermore, research into 1,3,4-oxadiazole derivatives for agricultural applications has shown their potential in controlling maize diseases caused by fungal pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Certain derivatives displayed significant antifungal activities against E. turcicum, with EC50 values lower than the commercial fungicide carbendazim. frontiersin.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| LMM5 and LMM11 (1,3,4-oxadiazole class compounds) | Candida albicans | MIC = 32 μg/ml | frontiersin.org |

| 1,3,4-Oxadiazole analogs 3g, 3i, 3m | C. albicans, C. glabrata, C. tropicalis | MIC = 200 µg/ml | nih.gov |

| 1,3,4-Oxadiazole derivative 5k | Exserohilum turcicum | EC50 = 32.25 µg/ml | frontiersin.org |

| 1,3,4-Oxadiazole derivative 5e | Exserohilum turcicum | EC50 = 47.56 µg/ml | frontiersin.org |

Enzymatic Inhibition Profiles

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in different diseases.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these enzymes.

In one study, novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and screened for their α-amylase and α-glucosidase inhibitory activities. nih.gov A particular aryl derivative, compound 5g , exhibited strong α-amylase inhibitory activity with an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug acarbose. nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates also demonstrated low micromolar α-glucosidase inhibition. nih.gov

Table 3: Glycosidase Inhibition by Selected this compound Derivatives

| Compound/Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-Thione-1,3,4-oxadiazole derivative 5g | α-Amylase | 13.09 ± 0.06 µg/ml | nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | α-Glucosidase | 15.85 to 63.59 µM | nih.gov |

| 1,3,4-Oxadiazole derivative 2 | α-Amylase | 86.83 ± 0.23 μg/mL | researchgate.net |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The 1,3,4-oxadiazole scaffold has been utilized to create potent and selective COX-2 inhibitors.

A study on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives showed potent COX-2 inhibitory activity and selectivity. nih.gov For some of these compounds, the IC50 values for COX-2 inhibition were in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib (B62257). nih.gov Another investigation into 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that all the tested compounds inhibited the COX-2 isoform more effectively than the reference drug meloxicam. mdpi.com

Table 4: Cyclooxygenase Inhibition by Selected this compound Derivatives

| Compound/Derivative | Enzyme | IC50 Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole based derivatives (8a-g ) | COX-2 | 0.04 – 0.14 μM | 60.71 – 337.5 | nih.gov |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-2 | Better than Meloxicam | - | mdpi.com |

| Isothiazolo[5,4-b]pyridine derivatives | COX-1/COX-2 | Potent inhibition | - | researchgate.net |

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in tumor angiogenesis and progression. Therefore, TP inhibitors are being investigated as potential anticancer agents. nih.govnih.gov

A series of 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their thymidine phosphorylase inhibitory activity. nih.govnih.gov In one study, the majority of the synthesized compounds showed moderate TP inhibitory activity, with IC50 values ranging from 38.24±1.28 to 258.43±0.43μM. nih.gov The most active compound, bearing a 4-hydroxyphenyl group, had an IC50 value of 38.24±1.28μM, which was comparable to the reference compound 7-deazaxanthine. nih.gov Another study also reported potent thymidine phosphorylase inhibitory activity for certain 1,3,4-oxadiazole-2-thione derivatives. nih.gov

Table 5: Thymidine Phosphorylase Inhibition by Selected this compound Derivatives

| Compound/Derivative | IC50 Value (µM) | Reference |

|---|---|---|

| 1,3,4-Oxadiazole-2-thione derivative 6 (4-hydroxyphenyl substituent) | 38.24 ± 1.28 | nih.gov |

| 1,3,4-Oxadiazole-2-thione derivative 2d | Potent inhibitor | nih.gov |

| 1,3,4-Oxadiazole-2-thione derivative 2j | Potent inhibitor | nih.gov |

| 1,3,4-Oxadiazole-2-thione derivative 2o | Potent inhibitor | nih.gov |

| 1,3,4-Oxadiazole-2-thione derivative 2h | Potent inhibitor | nih.gov |

Antitumorigenic and Antiproliferative Potential

Derivatives of 1,3,4-oxadiazole are recognized for their significant antiproliferative effects, which are achieved through various mechanisms of action, including the inhibition of growth factors, enzymes, and kinases. nih.govresearchgate.net The versatility of the 1,3,4-oxadiazole ring allows it to bind to a wide array of enzymes and receptors within biological systems, leading to a broad spectrum of bioactivities. researchgate.net

Research has demonstrated that the hybridization of the 1,3,4-oxadiazole moiety with other anticancer pharmacophores can target various enzymes and proteins crucial for cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase. nih.gov For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and showed promising anticancer potential against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov The MDA-MB-231 cell line was found to be more sensitive to the action of these compounds. nih.gov Predictive studies suggest that the inhibition of the STAT3 transcription factor is a likely anticancer mechanism for these derivatives. nih.gov

Furthermore, certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of telomerase, an enzyme critical for cancer cell immortality. nih.gov One such derivative, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, demonstrated significant inhibitory action against four cancer cell lines (HEPG2, MCF7, SW1116, and BGC823), with an IC50 value of 1.18 ± 0.14 µM. nih.gov This was more potent than the positive controls, staurosporine (B1682477) and ethidium (B1194527) bromide. nih.gov

The table below summarizes the antiproliferative activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line(s) | Key Findings |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Reduced cell viability, induced apoptosis, and perturbed the cell cycle. MDA-MB-231 was more sensitive. nih.gov |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2 (liver), MCF7 (breast), SW1116 (colorectal), BGC823 (stomach) | Potent telomerase inhibitor with broad-spectrum anticancer activity. nih.govnih.gov |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Not specified | Identified as a potent thymidine phosphorylase inhibitor. nih.gov |

| 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), HepG2 (liver) | Seven compounds showed significant inhibitory activity against K562 cells. ddtjournal.com |

Anti-Inflammatory Response Modulations

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Derivatives of this scaffold have been shown to modulate inflammatory responses through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

A study on novel 2,5-disubstituted-1,3,4-oxadiazoles demonstrated their potential as selective COX-2 inhibitors. rsc.org Compounds with methylsulfonyl moieties exhibited enhanced selectivity for COX-2, a finding supported by molecular docking studies. rsc.org These derivatives also showed superior anti-inflammatory activity compared to celecoxib in a carrageenan-induced rat paw edema model. rsc.org

Furthermore, the hybridization of the 1,3,4-oxadiazole ring with other pharmacologically active molecules, such as pyridothiazine-1,1-dioxide, has yielded compounds with potent anti-inflammatory and antioxidant activities. mdpi.comnih.gov These hybrid molecules have been shown to inhibit COX-1 and COX-2 enzymes and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages. nih.gov The ability of these compounds to inhibit LPS-induced pro-inflammatory mediator release suggests a mechanism targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov

The anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives is highlighted in the table below.

| Compound/Derivative Series | Model/Assay | Key Findings |

| 2,5-diaryl-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Superior anti-inflammatory activity to celecoxib. rsc.org |

| 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | LPS-stimulated RAW264.7 macrophages | Potent COX-2 inhibitors with significant anti-inflammatory and antioxidant activity. nih.gov |

| 1,3,4-Oxadiazole derivatives of pyridothiazine-1,1-dioxide | In vitro COX inhibition assay | Strong COX-2 inhibitory activity. mdpi.comnih.gov |

| Novel 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) | Carrageenan-induced rat hind paw edema | OSD (100 mg/kg) reduced edema by 60%. nih.gov |

Antioxidant Activity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including inflammation and cancer. nih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to possess antioxidant properties.

Several studies have demonstrated the antioxidant potential of 1,3,4-oxadiazole derivatives through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.gov For instance, a series of novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles were synthesized and showed moderate antioxidant activity. nih.gov

In another study, newly synthesized COX inhibitors based on the 1,3,4-oxadiazole and 1,2,4-triazole frameworks were investigated for their ability to inhibit NO and ROS production in LPS-induced RAW 264.7 macrophages. nih.gov One oxadiazole derivative, in particular, exhibited a significantly better inhibitory effect against both NO and ROS production compared to the reference drug celecoxib. nih.gov This highlights the dual role of some 1,3,4-oxadiazole derivatives as both anti-inflammatory and antioxidant agents.

The antioxidant activities of some 1,3,4-oxadiazole derivatives are summarized below.

| Compound/Derivative Series | Assay | Key Findings |

| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | DPPH radical scavenging | Moderate antioxidant activity. nih.gov |

| 1,3,4-Oxadiazole and 1,2,4-triazole based COX inhibitors | Inhibition of NO and ROS production in RAW 264.7 cells | Potent inhibition of NO and ROS, with one oxadiazole derivative being significantly more effective than celecoxib. nih.gov |

| Pyridin-3-yl-1,3,4-oxadiazole and 5-p-Tolyl-1,3,4-oxadiazole derivatives | DPPH radical scavenging | Several compounds showed good radical scavenging activity. researchgate.net |

Antiviral Spectrum Delineation

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been explored for the development of antiviral agents. nih.govbohrium.com The incorporation of this heterocyclic ring into various molecular frameworks has led to the discovery of compounds with activity against a range of viruses.

In one study, a series of new 1,3,4-oxadiazole derivatives bearing thiophene, thiazole, coumarin, pyridine, and pyridazine (B1198779) moieties were synthesized and evaluated for their antiviral properties. nih.gov The results indicated that certain compounds were particularly effective against Feline herpes virus, Feline coronavirus, Herpes simplex virus-1 (HSV-1), and Herpes simplex virus-2 (HSV-2). nih.gov Another compound from the same series showed high efficacy against Vaccinia virus, Herpes simplex virus (TK-KOS-ACVr), Coxsackie virus B4, and Vesicular stomatitis virus. nih.gov

The antiviral potential of these compounds underscores the importance of the 1,3,4-oxadiazole ring as a key structural element in the design of new antiviral drugs.

| Compound/Derivative Series | Virus(es) | Key Findings |

| 5-(4-amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione and its 3-phenyl analog | Feline herpes virus, Feline coronavirus, HSV-1, HSV-2 | Acted as the most active agents against these viruses. nih.gov |

| 2-(5-(2-phenylhydrazono)-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile | Vaccinia virus, HSV (TK-KOS-ACVr), Coxsackie virus B4, Vesicular stomatitis virus | Most effective against this spectrum of viruses. nih.gov |

Agricultural Applications

Beyond their therapeutic potential, 1,3,4-oxadiazole derivatives have also demonstrated significant utility in the agricultural sector as pesticides. mdpi.com Their broad spectrum of activity includes insecticidal and herbicidal properties.

The development of new insecticides is crucial for managing crop pests, especially with the rise of resistance to existing products. Derivatives of 1,3,4-oxadiazole have shown promise in this area. For example, a series of novel pyrimidin-4-amine derivatives incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety exhibited excellent insecticidal activity against several pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org

Weed control is a major challenge in agriculture, and 1,3,4-oxadiazole derivatives have emerged as a promising class of herbicides. mdpi.com A series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed and synthesized as potential transketolase inhibitors, a novel target for herbicides. nih.govacs.org Two compounds from this series displayed excellent herbicidal activity against Amaranthus retroflexus and Digitaria sanguinalis, with inhibition rates exceeding 90% at concentrations of 100-200 mg/L in vitro. nih.govacs.org These compounds also demonstrated high post-emergence herbicidal activity in greenhouse settings and showed a broad spectrum of weed control. nih.govacs.org Notably, one of the compounds exhibited good crop selectivity for maize. nih.govacs.org

The agricultural applications of selected 1,3,4-oxadiazole derivatives are summarized below.

| Compound/Derivative Series | Application | Target Species | Key Findings |

| Pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety | Insecticide | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus | Excellent insecticidal activity. acs.org |

| 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles | Herbicide | Amaranthus retroflexus, Digitaria sanguinalis | Potent herbicidal activity with good crop selectivity for maize. nih.govacs.org |

| 5-Chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Herbicide | Various graminaceous plants | Moderate to high level of activity against all weeds tested. researchgate.net |

Fungicidal Activity in Crop Protection

The 1,3,4-oxadiazole ring is a significant pharmacophore in the development of new agrochemicals due to its broad-spectrum biological activities. researchgate.netmdpi.com Compounds based on this heterocyclic system are recognized for their potential as plant protection agents, exhibiting notable fungicidal properties against various plant pathogens. researchgate.netmdpi.com Research into 1,3,4-oxadiazole derivatives has been driven by the need for novel fungicides with different modes of action to combat the growing issue of resistance to existing treatments. rhhz.net

Detailed research has explored the efficacy of various substituted 1,3,4-oxadiazole compounds against economically important fungal diseases that affect major crops worldwide.

Research Findings on Arylpyrazole and Pyridine Derivatives

Studies have demonstrated that incorporating arylpyrazole or pyridine moieties into the 1,3,4-oxadiazole structure can lead to potent fungicidal agents. rhhz.netresearchgate.net A series of novel 1,3,4-oxadiazole derivatives containing an arylpyrazoloxyl group were designed and evaluated for their activity against Rice Sheath Blight (Rhizoctonia solani, RSB) and Sorghum Anthracnose (Colletotrichum graminicola, SA). rhhz.net These diseases are known to cause significant crop production losses, ranging from 10% to as high as 50% annually. rhhz.net

Several synthesized compounds displayed significant in-vitro fungicidal activity. rhhz.netresearchgate.net Notably, some derivatives showed efficacy comparable or superior to commercial fungicides like Tebuconazole and Pyraclostrobin. rhhz.netresearchgate.net For instance, against Rice Sheath Blight, compounds designated as 4 , 16 , and 20 in one study exhibited EC₅₀ values between 0.85 and 0.91 mg/L, outperforming the reference fungicide Tebuconazole (EC₅₀ = 1.02 mg/L). rhhz.net Another compound, 3 , was highly active against Sorghum Anthracnose with an EC₅₀ of 1.03 mg/L, which was on par with Pyraclostrobin (EC₅₀ = 1.06 mg/L). rhhz.net

Further research highlighted 1,3,4-oxadiazole fused pyridine derivatives that showed considerable potency against the plant pathogens Sclerotium rolfsii and Macrophomina phaseolina. researchgate.net

Table 1: Fungicidal Activity of Arylpyrazoloxyl-1,3,4-Oxadiazole Derivatives Against Rice and Sorghum Pathogens

| Compound | Target Fungus | EC₅₀ (mg/L) | Reference Fungicide | Reference EC₅₀ (mg/L) | Source |

|---|---|---|---|---|---|

| Compound 20 | Rice Sheath Blight (Rhizoctonia solani) | 0.85 | Tebuconazole | 1.02 | rhhz.net |

| Compound 4 | Rice Sheath Blight (Rhizoctonia solani) | 0.88 | Tebuconazole | 1.02 | rhhz.net |

| Compound 16 | Rice Sheath Blight (Rhizoctonia solani) | 0.91 | Tebuconazole | 1.02 | rhhz.net |

| Compound 3 | Sorghum Anthracnose (Colletotrichum graminicola) | 1.03 | Pyraclostrobin | 1.06 | rhhz.net |

Research Findings on Thioether Derivatives

Another class of derivatives, 1,3,4-oxadiazole thioethers containing a trifluoromethylpyrazoyl moiety, has also been synthesized and screened for fungicidal activity. nih.gov Bioassays indicated that some of these compounds exhibited good inhibitory effects (over 50% inhibition) against the plant pathogens Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 µg/mL. nih.gov Specifically, against Sclerotinia sclerotiorum, compounds 5d and 5h from the study demonstrated inhibition rates of 69.2% and 76.9%, respectively, which was superior to the positive control, Fluxapyroxad (63.6%). nih.gov

Table 2: In-Vitro Fungicidal Activity of 1,3,4-Oxadiazole Thioether Derivatives at 50 µg/mL

| Compound | Target Fungus | Inhibition Rate (%) | Reference Fungicide | Reference Inhibition Rate (%) | Source |

|---|---|---|---|---|---|

| Compound 5h | Sclerotinia sclerotiorum | 76.9 | Fluxapyroxad | 63.6 | nih.gov |

| Compound 5d | Sclerotinia sclerotiorum | 69.2 | Fluxapyroxad | 63.6 | nih.gov |

Research Findings on Pyridazinone Derivatives

The principle of bioisosterism has been applied to develop fungicidally active compounds where the 1,3,4-oxadiazole ring acts as a bioisosteric analogue of the 1,3,4-thiadiazole (B1197879) ring. bohrium.com A series of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles were synthesized and tested in vivo against wheat leaf rust (Puccinia recondita). bohrium.com The preliminary bioassays confirmed that these pyridazinone-substituted 1,3,4-oxadiazoles possess fungicidal activity, with the nature of the substituents on the phenyl ring influencing the level of activity. bohrium.com

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore in materials science, known for its electron-withdrawing nature. This characteristic makes 2,5-diaryl-1,3,4-oxadiazoles, including derivatives like 2-(Pyridin-3-yl)-1,3,4-oxadiazole (B97794), effective electron-transporters. rsc.org This property is crucial for the fabrication of efficient Organic Light-Emitting Diodes (OLEDs). rsc.org The structural features of these compounds allow them to facilitate the movement of electrons within an OLED device, a key process for generating light. rsc.org

The development of complex molecules containing the 1,3,4-oxadiazole core has been a focus of research aiming to fine-tune the properties required for functional materials in optoelectronics. rsc.orgnih.gov The pyridyl group in this compound can further influence the electronic and charge-transporting properties, making it a candidate for inclusion in luminescent materials for electroluminescent devices. rsc.org

pH-Responsive Probes and Sensors

Researchers have successfully developed novel pH-responsive probes based on the 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton. mdpi.comnih.govunina.it By introducing a flexible cationic chain to the core structure, a water-soluble probe was created that exhibits both colorimetric and fluorescent responses to changes in pH. mdpi.comnih.gov This probe demonstrates a distinct, real-time, naked-eye detectable color change and fluorescence response in the slightly acidic pH range of 5.5 to 6.5. mdpi.comnih.gov

The probe operates through a "turn-on" colorimetric and "turn-off" fluorescence mechanism. nih.gov In solutions with a pH up to 5.5, the probe remains colorless. nih.gov As the pH increases towards 6.5, the solution turns light-yellow. nih.gov This change is attributed to the protonation state of the molecule, which alters its electronic and photophysical properties. mdpi.com The design of such probes is considered a low-cost and versatile approach for pH monitoring in various biological and biomedical applications. mdpi.comnih.govunina.it The development of materials that can detect pH changes is vital for fields like healthcare and environmental monitoring. rsc.org

| pH-Responsive Probe Characteristics | |

| Core Structure | 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole |

| pH Response Range | 5.5 - 6.5 mdpi.comnih.gov |

| Colorimetric Response | "Turn-on" (Colorless to light-yellow) nih.gov |

| Fluorescence Response | "Turn-off" nih.gov |

| Key Feature | Water-soluble due to a flexible cationic chain mdpi.com |

Fluorescence-Based Sensing and Imaging Agents

The inherent fluorescence of the 1,3,4-oxadiazole core is a key feature exploited in sensing applications. acs.org Derivatives of this compound have been investigated as versatile fluorescence-based sensors. A notable example is a water-soluble probe that, in addition to its pH sensitivity, functions as a fluorescent sensor. mdpi.comnih.govunina.it While its precursor, 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol, is scarcely soluble and its fluorescence is depressed by the nitro group, the addition of an amphiphilic chain renders the modified compound (C1) soluble and emissive in water at slightly acidic pH. nih.gov

Furthermore, pyridine-based 1,3,4-oxadiazole derivatives have been synthesized to act as selective fluorescent sensors for metal ions. nih.gov For instance, a symmetrical oxadiazole derivative containing pyridine-2-formamidophenyl moieties was developed as a "turn-on" fluorescent sensor highly selective for silver ions (Ag+). nih.gov The fluorescence enhancement upon binding with Ag+ is attributed to a photo-induced electron transfer (PET) process. nih.gov This demonstrates the potential for designing targeted sensing agents by modifying the substituents on the pyridyl-oxadiazole scaffold.

| Fluorescent Sensor Data | |

| Sensor Type | Turn-on fluorescent sensor for Ag+ nih.gov |

| Core Moiety | Pyridine-based 1,3,4-oxadiazole nih.gov |

| Sensing Mechanism | Photo-induced electron transfer (PET) nih.gov |

| Complexation Ratio | 1:1 complex with Ag+ nih.gov |

| Sensing Medium | HEPES buffer solution (pH = 7.0) nih.gov |

Coordination Chemistry and Metal-Ion Complexation

The nitrogen atom of the pyridine (B92270) ring in this compound provides a coordination site for metal ions, making it a valuable ligand in coordination chemistry. nih.gov The study of metal complexes with ligands such as 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) and 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) reveals the versatility of this structural motif in forming complex architectures. nih.govresearchgate.net

Researchers have synthesized various metal complexes using these ligands with transition metals like Copper(II), Cobalt(II), and Nickel(II). nih.gov The resulting structures can range from mononuclear complexes to dinuclear metallacyclophanes and 1-D polymeric chains. nih.govresearchgate.net The final geometry and coordination of the metal center are highly dependent on the specific ligand isomer (3-pyridyl vs. 4-pyridyl), the metal salt's counterion (e.g., ClO₄⁻, NO₃⁻, SO₄²⁻), and the solvent system used. nih.gov For example, reacting 2,5-bis(3-pyridyl)-1,3,4-oxadiazole with Cu(II) salts yielded dinuclear metallacyclophanes where the copper centers are coordinated with the pyridine nitrogen atoms. nih.gov This demonstrates the capacity of the pyridyl-oxadiazole framework to direct the assembly of intricate coordination compounds.

Design of Functional Polymers and Thermal Insulation Materials

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for high-performance polymers. nih.govmdpi.com Aromatic poly(1,3,4-oxadiazole)s are known for their excellent thermal resistance and hydrolytic stability, which are desirable properties for advanced materials, including thermal insulation. nih.gov The rigidity of the oxadiazole ring contributes to the high-temperature stability of these polymers, with some showing stability up to 610°C. nih.gov

Structure Activity and Structure Property Relationship Sar/spr Elucidation

Impact of Substituent Modifications on Biological Activities

The biological profile of the 2-(pyridin-3-yl)-1,3,4-oxadiazole (B97794) scaffold is highly sensitive to the nature and position of substituent groups. Modifications, particularly at the 5-position of the oxadiazole ring and on the pyridine (B92270) ring, have led to significant variations in antimicrobial and anticancer activities.

Research has shown that a diverse range of substituents on the 1,3,4-oxadiazole (B1194373) core can yield compounds with potent biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. mdpi.comresearchgate.nettandfonline.com For instance, the introduction of different aryl groups at the 5-position of the 1,3,4-oxadiazole ring has been a common strategy to modulate activity. Some of these derivatives have exhibited significant antimicrobial properties against various bacterial and fungal strains. bohrium.com

In the context of anticancer activity, derivatives of 1,3,4-oxadiazole have been shown to act through various mechanisms, including the inhibition of enzymes like topoisomerase II and telomerase. researchgate.net Specifically, compounds featuring the 5-(pyridin-4-yl)-2-thioxo-1,3,4-oxadiazol-3-yl moiety have demonstrated potent effects on VEGFR-2, a key receptor in tumor angiogenesis. researchgate.net The substitution pattern on the pyridine ring also plays a crucial role. For example, 2-chloro pyridine derivatives of 1,3,4-oxadiazole have been a subject of SAR studies. researchgate.net

Furthermore, amino derivatives of 1,3,4-oxadiazole have shown considerable antibacterial activity. nih.gov For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine displayed antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains. nih.gov The hybridization of the 1,3,4-oxadiazole ring with other heterocyclic systems, such as 1,2,4-triazole (B32235), has also been explored to create hybrid molecules with enhanced in vitro antibacterial and antiparasitic effects. nih.gov

The following interactive table summarizes the influence of various substituents on the biological activities of this compound and related derivatives.

Table 1: Impact of Substituent Modifications on Biological Activities

| Modification Position | Substituent/Modification | Resulting Biological Activity | Key Research Finding |

|---|---|---|---|

| 5-position of Oxadiazole | Various Aryl Groups | Antimicrobial, Anticancer | The nature of the aryl substituent significantly influences the biological potency. bohrium.comnih.gov |

| 3-position of Oxadiazole | Thione and Pyridin-4-yl at position 5 | Anti-angiogenesis (VEGFR-2 inhibition) | The thioxo substitution is a key feature for potent VEGFR-2 inhibition. researchgate.net |

| 2-position of Oxadiazole | N-alkyl amines (e.g., N-dodecyl) | Antimycobacterial | Long alkyl chains can enhance activity against M. tuberculosis. nih.gov |

| Core Structure | Hybridization with 1,2,4-triazole | Antibacterial, Antiparasitic | Combining pharmacophores can lead to synergistic or enhanced activity. nih.gov |

Correlation of Structural Features with Spectroscopic Signatures

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques, with each structural feature leaving a distinct signature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons of the pyridine ring typically resonate in the aromatic region. The chemical shifts of these protons are sensitive to the electronic environment, which can be altered by substituents. nih.gov Similarly, in ¹³C NMR spectra, the carbon atoms of the 1,3,4-oxadiazole ring exhibit characteristic signals. nih.gov Studies on N-pyridyl ureas bearing a 1,3,4-oxadiazole moiety have shown that while the carbon signals of the oxadiazole ring remain relatively unchanged with varying concentrations, the signals for the pyridine and urea (B33335) carbons are more affected, indicating specific intermolecular interactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The C=N stretching vibration within the oxadiazole ring is typically observed in the range of 1651-1512 cm⁻¹. Medium to strong bands corresponding to the C-O-C stretching of the oxadiazole ring are also characteristic. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds. nih.gov

The structural characterization of newly synthesized derivatives is consistently established through a combination of these spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS), ensuring the elucidated structure is correct. researchgate.netnih.gov

Table 2: Correlation of Structural Features with Spectroscopic Signatures

| Structural Feature | Spectroscopic Technique | Characteristic Signature/Observation |

|---|---|---|

| Pyridine and Oxadiazole Protons | ¹H NMR | Signals in the aromatic region, with chemical shifts influenced by substituents and intermolecular interactions. nih.gov |

| Pyridine and Oxadiazole Carbons | ¹³C NMR | Distinct signals for the heterocyclic rings; pyridine carbon shifts are more sensitive to concentration changes than oxadiazole carbons. nih.gov |

| C=N bond in Oxadiazole | IR | Characteristic stretching vibration in the 1651-1512 cm⁻¹ region. researchgate.net |

| C-O-C bond in Oxadiazole | IR | Medium to strong absorption bands indicative of the ether linkage within the ring. researchgate.net |

Rational Design Principles for Enhanced Performance

The insights gained from SAR and SPR studies have laid the groundwork for the rational design of novel this compound derivatives with superior performance.

A key principle in the design of new therapeutic agents is the concept of bioisosteric replacement . The 1,3,4-oxadiazole ring is considered a bioisostere of ester and amide groups, offering the advantage of improved metabolic stability. researchgate.netnih.gov This principle allows for the substitution of metabolically labile groups with the more robust oxadiazole core to enhance pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For analogues like 3-substituted-5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione, QSAR models have indicated that thermodynamic (molar refractivity) and electronic (dipole moment) descriptors are crucial for their antimycobacterial activity. globalresearchonline.net Such models enable the in silico prediction of activity for novel molecules before their synthesis, thereby streamlining the drug discovery process. globalresearchonline.net

Molecular docking is another computational technique that helps in visualizing and understanding the interactions between a ligand and its biological target at the molecular level. For 1,3,4-oxadiazole derivatives, docking studies have been employed to investigate their binding modes with enzymes like peptide deformylase, providing a rationale for their antibacterial potential. nih.govnih.gov These studies are crucial for structure-based drug design, aiming to optimize the interactions between the drug candidate and its receptor to maximize efficacy.

Furthermore, the strategy of creating hybrid molecules by combining the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties is a well-established design principle to achieve enhanced or synergistic effects. nih.gov The pyridyl-oxadiazole motif itself is recognized as a promising element for targeting specific biological structures like G-quadruplexes, which are implicated in cancer. nih.gov

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 2-(pyridin-3-yl)-1,3,4-oxadiazole (B97794) and its derivatives, research is moving away from traditional methods that often require harsh reagents and organic solvents. tandfonline.com The focus is now on innovative techniques that offer higher efficiency, reduced waste, and milder reaction conditions.

Microwave-assisted synthesis, for instance, has been shown to significantly shorten reaction times and improve yields for related 1,3,4-oxadiazole (B1194373) structures. jchemrev.com Another promising avenue is the use of mechanochemistry, such as solvent-free grinding techniques, which can promote reactions through physical force, eliminating the need for bulk solvents. tandfonline.com An eco-friendly approach using a catalytic amount of molecular iodine for the oxidative cyclization of N-acyl hydrazones has been described as a one-step, solvent-free method that proceeds at room temperature with high yields in a short time. tandfonline.com These green chemistry principles are crucial for the environmentally benign production of oxadiazole derivatives. tandfonline.comorganic-chemistry.org

| Synthesis Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid reaction times, often higher yields, reduced solvent use. jchemrev.com |

| Solvent-Free Grinding | Mechanical force is used to initiate reaction between solid reactants. | Eliminates bulk organic solvents, high efficiency, simple procedure. tandfonline.com |

| Copper-Catalyzed Coupling | Utilizes copper catalysts for C-H functionalization. | Can be performed in air, making it operationally simple for creating unsymmetrical derivatives. jchemrev.com |

| Iodine-Catalyzed Oxidative Cyclization | Employs molecular iodine as a catalyst for cyclization. | Avoids toxic heavy metal oxidants, solvent-free, room temperature conditions. tandfonline.com |

Exploration of Novel Biological Targets and Polypharmacology

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov Future research on this compound is focused on identifying novel biological targets and exploring its potential for polypharmacology—the ability of a single compound to interact with multiple targets.

This multi-target approach is particularly valuable in treating complex diseases like cancer, where targeting a single pathway can lead to resistance. nih.gov Derivatives of the pyridyl-oxadiazole scaffold are being investigated for their inhibitory activity against a variety of enzymes and receptors. For instance, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole has been identified as a potent inhibitor of thymidine (B127349) phosphorylase, an important target in cancer therapy. nih.gov Other related structures have been designed to target cyclooxygenase (COX) enzymes for anti-inflammatory effects, and vascular endothelial growth factor receptor 2 (VEGFR-2) for anti-angiogenic properties. nih.govbenthamscience.com The ability to hybridize the this compound core with other pharmacophores opens up possibilities for creating novel agents with enhanced or synergistic activities against multiple diseases. nih.govtandfonline.com

| Derivative/Related Compound Class | Biological Target(s) | Potential Therapeutic Application |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Thymidine Phosphorylase | Anticancer nih.gov |

| 1,3,4-Oxadiazole-Pyridine Hybrids | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory nih.gov |

| 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione Derivatives | VEGFR-2 | Anti-angiogenic, Anticancer benthamscience.com |

| 3-(pyridin-3-yl)-2-oxazolidinone Derivatives | Bacterial Ribosome | Antibacterial nih.gov |

| Pyrimidine-1,3,4-oxadiazole Hybrids | Mycobacterial Cell Wall Biosynthesis | Antimycobacterial tandfonline.com |

Integration into Hybrid Material Systems

Beyond its biomedical applications, the unique electronic and structural characteristics of this compound make it a candidate for advanced functional materials. The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, making the molecule a promising ligand for the construction of metal-organic frameworks (MOFs). chem960.comnih.gov MOFs are crystalline materials with extensive porosity, useful for applications in gas storage, separation, and catalysis. researchgate.net

Research has shown that the related ligand 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) can form dinuclear metallacyclophanes and coordination polymers with copper(II) ions. nih.gov Similarly, a derivative, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, has been used with zinc chloride to synthesize one-dimensional helical coordination polymers. nih.gov The photoluminescent properties often observed in such metal complexes also suggest potential applications in organic light-emitting diodes (OLEDs) or chemical sensors. nih.govrsc.org The integration of this compound into these hybrid systems could lead to materials with novel structural topologies and tailored functionalities.